molecular formula C6H13F2NO B2553623 1-(Difluoromethoxy)-3-methylbutan-2-amine CAS No. 1782432-94-3

1-(Difluoromethoxy)-3-methylbutan-2-amine

Cat. No.: B2553623
CAS No.: 1782432-94-3
M. Wt: 153.173
InChI Key: ZLJIKUAWCLUVDL-UHFFFAOYSA-N
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Description

1-(Difluoromethoxy)-3-methylbutan-2-amine is a chemical compound characterized by the presence of a difluoromethoxy group attached to a methylbutan-2-amine backbone

Preparation Methods

The synthesis of 1-(Difluoromethoxy)-3-methylbutan-2-amine typically involves the introduction of the difluoromethoxy group into the molecular structure. One common method is the reaction of a suitable precursor with difluoromethylating agents. For instance, difluoromethylation can be achieved using reagents such as chlorodifluoromethane or difluorocarbene precursors under specific conditions . Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, often utilizing continuous flow reactors for scalability .

Chemical Reactions Analysis

1-(Difluoromethoxy)-3-methylbutan-2-amine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 1-(Difluoromethoxy)-3-methylbutan-2-amine involves its interaction with specific molecular targets. The difluoromethoxy group can enhance the compound’s binding affinity to enzymes or receptors, modulating their activity. This interaction often involves the formation of hydrogen bonds or van der Waals forces, stabilizing the compound within the active site of the target molecule . The pathways involved may include inhibition or activation of enzymatic reactions, leading to downstream effects on cellular processes .

Comparison with Similar Compounds

1-(Difluoromethoxy)-3-methylbutan-2-amine can be compared with other similar compounds, such as:

Biological Activity

1-(Difluoromethoxy)-3-methylbutan-2-amine is a fluorinated amine compound that has garnered attention in chemical and biological research due to its unique structural features and potential applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by a difluoromethoxy group attached to a methylbutan-2-amine backbone. The presence of fluorine atoms is significant as they can influence the compound's lipophilicity, metabolic stability, and biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. The difluoromethoxy group enhances the compound’s binding affinity, potentially through:

  • Hydrogen Bonding : The difluoromethoxy group can form hydrogen bonds with active sites on target proteins.
  • Van der Waals Forces : These interactions can stabilize the compound within the binding site, enhancing its efficacy.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Enzyme Interactions : The compound has been utilized in studies focusing on enzyme interactions, particularly in metabolic pathways. Its ability to modulate enzyme activity can provide insights into biochemical processes and therapeutic targets.
  • Antimicrobial Properties : Preliminary studies suggest potential antimicrobial effects, although detailed investigations are required to establish specific mechanisms and efficacy against various pathogens.

Comparative Analysis with Similar Compounds

To better understand its unique properties, this compound can be compared with structurally similar compounds:

Compound NameStructural FeatureBiological Activity
1-(Trifluoromethoxy)-3-methylbutan-2-amineTrifluoromethoxy groupEnhanced potency due to additional fluorine
1-(Methoxy)-3-methylbutan-2-amineNo fluorine atomsDistinct reactivity and lower binding affinity
1-(Difluoromethoxy)-3-ethylbutan-2-amineEthyl group instead of methylDifferent steric and electronic properties

Case Studies

Several studies have highlighted the biological implications of difluoromethoxy compounds. For instance:

  • Enzyme Inhibition Studies : A study examined the effects of difluoromethoxy derivatives on phosphodiesterase activity, demonstrating improved potency compared to methoxy analogs. The results indicated that these compounds could serve as promising leads for anti-inflammatory agents .
  • Anticancer Research : Research into thiazole derivatives has shown that incorporating difluoromethoxy groups can enhance anticancer activity, suggesting that similar modifications in this compound may yield beneficial effects in cancer treatment .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Initial studies indicate that the compound may exhibit favorable absorption characteristics; however, further research is needed to assess its metabolism and toxicity profiles.

Properties

IUPAC Name

1-(difluoromethoxy)-3-methylbutan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13F2NO/c1-4(2)5(9)3-10-6(7)8/h4-6H,3,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLJIKUAWCLUVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(COC(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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